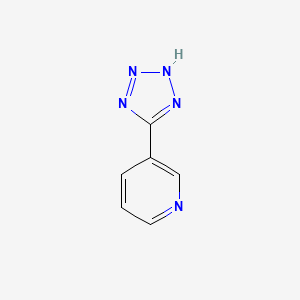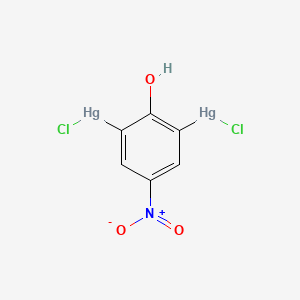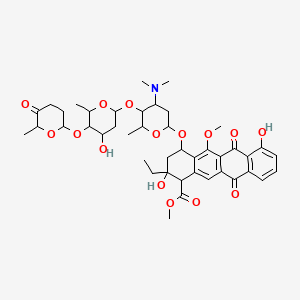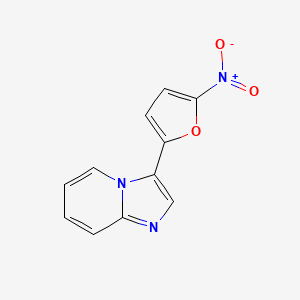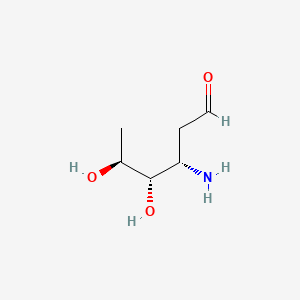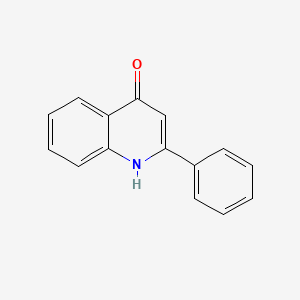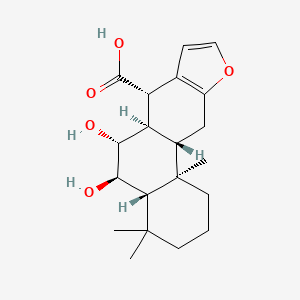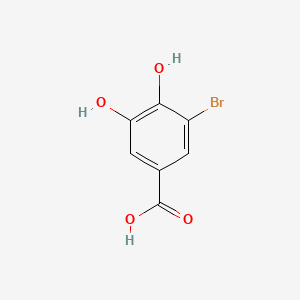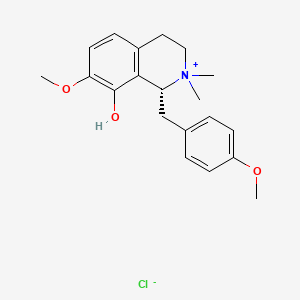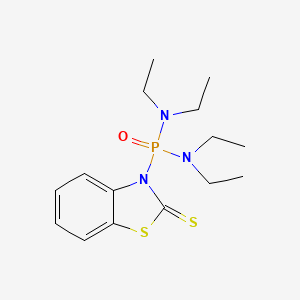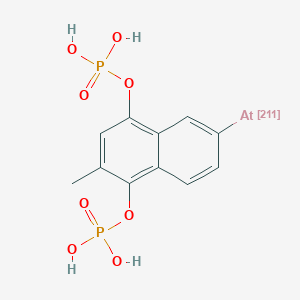
1,6-ジメチルピレン
説明
1,6-Dimethylpyrene (DMP) is a polycyclic aromatic hydrocarbon (PAH), which is a type of organic compound consisting of multiple fused aromatic rings. It has a molecular formula of C18H14 .
Synthesis Analysis
The synthesis of 1,6-dimethylpyrene involves several steps. In one method, m-5 is added to anhydrous tetrahydrofuran in a three-necked flask, followed by the addition of a Grignard reagent of methyl bromide under an ice bath. The reaction is allowed to proceed at room temperature for 2 hours, after which an ammonium chloride solution is added to quench the reaction. The organic phases are then combined, dried over anhydrous sodium sulfate, and concentrated. The final product, m-37, is obtained by column chromatography with a yield of 86% .
Molecular Structure Analysis
The molecular structure of 1,6-Dimethylpyrene is characterized by its molecular formula C18H14 . Further details about its molecular structure can be obtained through techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .
Chemical Reactions Analysis
The chemical reactions involving 1,6-Dimethylpyrene are complex and can involve various methods such as reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . More detailed information about these reactions can be found in the referenced papers .
科学的研究の応用
環境科学: ヨウ素吸着と蛍光センシング
1,6-ジメチルピレンは、環境用途向けの蛍光性共役ミクロ多孔質ポリマー(CMP)の合成に用いられてきました。 これらのCMPは、ヨウ素に対して高い感度と選択性を示し、ヨウ素の可逆吸着と蛍光センシングに適しています {svg_1}。これは、環境モニタリングと核廃棄物管理における放射性ヨウ素の検出に特に関連しています。
材料科学: 熱重合
材料科学では、1,6-ジメチルピレンのような化合物中のメチル基は、多環芳香族炭化水素(PAH)の熱重合の初期段階で重要な役割を果たします。 このプロセスは、複雑な分子混合物の形成と、潜在的な産業用途を持つ新しい材料の開発を理解するために重要です {svg_2}.
分析化学: 分子特性評価
1,6-ジメチルピレンは、その分子特性評価のために分析化学の分野で注目されています。 その構造と特性を理解することは、環境調査や法医学調査を含むさまざまな化学分析に適用できる分析方法と技術を開発するために不可欠です {svg_3}.
生物学研究: 金属有機構造体(MOF)
生物学研究では、1,6-ジメチルピレンなどのピレン系リガンドをMOFの合成に用いることが研究されています。 これらの構造体は、その多孔性とカスタマイズ可能な構造により、医薬品送達システムや組織工学のための足場など、バイオメディカル分野で潜在的な用途があります {svg_4}.
医療研究: ゲノトキシシティ評価
1,6-ジメチルピレンは、医療研究においてそのゲノトキシシティについて評価されています。 研究では、ラット肝細胞におけるDNA合成への影響を調査し、化合物の潜在的なリスクとヒトの健康への影響に関する洞察を提供しています {svg_5}.
毒性学: 腫瘍形成能
毒性学では、新生マウスにおけるバイオアッセイを通じて、1,6-ジメチルピレンの腫瘍形成能が評価されました。 この研究は、化合物の発がん性ポテンシャルを理解し、その取り扱いと使用に関する安全ガイドラインを開発するために不可欠です {svg_6}.
作用機序
Biochemical Pathways
These studies suggest that both aerobic and anaerobic bacteria can metabolize pyrene, with species such as Mycobacterium vanbaalenii PRY-1, Mycobacterium sp. KMS, Pseudomonas sp. JP1, and Klebsiella sp. LZ6 implicated in the process
Action Environment
The action of 1,6-Dimethylpyrene, like other PAHs, can be influenced by various environmental factors . These may include the presence of other chemicals, temperature, pH, and the presence of oxygen, among others. The stability and efficacy of 1,6-Dimethylpyrene under different environmental conditions require further investigation.
生化学分析
Biochemical Properties
1,6-Dimethylpyrene plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It is metabolized by cytochrome P450 enzymes to form metabolites such as 1,2-dimethylbenzene and 1,6-dimethylaniline . These metabolites can bind to DNA and inhibit RNA synthesis, leading to the inhibition of protein synthesis and ultimately causing cell death . Additionally, 1,6-Dimethylpyrene produces phenanthrenes that bind to DNA gyrase and topoisomerase IV, preventing DNA replication .
Cellular Effects
1,6-Dimethylpyrene has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of proteins vital for cell division, leading to cell death . The compound also affects cell signaling pathways and gene expression by binding to DNA and inhibiting RNA synthesis . This inhibition disrupts cellular metabolism and can lead to apoptosis in certain cell types.
Molecular Mechanism
At the molecular level, 1,6-Dimethylpyrene exerts its effects through binding interactions with biomolecules. It is metabolized by cytochrome P450 enzymes, which convert it into reactive metabolites that can bind to DNA . These binding interactions inhibit RNA synthesis and protein production, leading to cell death. Additionally, the compound’s metabolites bind to DNA gyrase and topoisomerase IV, preventing DNA replication and further disrupting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Dimethylpyrene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that short-term exposure to 1,6-Dimethylpyrene can lead to immediate inhibition of RNA synthesis and protein production . Long-term exposure may result in the accumulation of reactive metabolites, leading to more pronounced cellular effects and potential toxicity .
Dosage Effects in Animal Models
The effects of 1,6-Dimethylpyrene vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of protein synthesis and cell division . At higher doses, it can lead to significant toxicity, including cell death and adverse effects on organ function . Threshold effects have been observed, where a certain dosage level triggers a more severe response in the organism .
Metabolic Pathways
1,6-Dimethylpyrene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes metabolize the compound into reactive intermediates that can bind to DNA and inhibit RNA synthesis . The metabolic pathways also involve the production of phenanthrenes, which further disrupt DNA replication and cellular processes .
Transport and Distribution
Within cells and tissues, 1,6-Dimethylpyrene is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of 1,6-Dimethylpyrene can influence its activity and potential toxicity, as it may concentrate in areas where it can exert its effects more effectively .
Subcellular Localization
The subcellular localization of 1,6-Dimethylpyrene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows 1,6-Dimethylpyrene to interact with DNA and other biomolecules, leading to the inhibition of RNA synthesis and protein production .
特性
IUPAC Name |
1,6-dimethylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15(11)17(13)18(14)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMDNMCLOTYRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182265 | |
| Record name | 1,6-Dimethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27984-16-3 | |
| Record name | 1,6-Dimethylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027984163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dimethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-DIMETHYLPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7440720V4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 1,6-dimethylpyrene exhibit genotoxic effects, and if so, what is the evidence?
A1: Yes, research suggests that 1,6-dimethylpyrene exhibits genotoxic properties. The study demonstrated that this compound induced unscheduled DNA synthesis in rat hepatocytes. [] This finding indicates that 1,6-dimethylpyrene can interact with DNA and disrupt its normal replication process, potentially leading to mutations and genomic instability.
Q2: Was the genotoxic potential of 1,6-dimethylpyrene associated with tumor formation in the study?
A2: Interestingly, despite demonstrating genotoxicity in the hepatocyte DNA repair test, 1,6-dimethylpyrene did not exhibit tumorigenic activity when administered to newborn male mice in this particular study. [] This suggests that while the compound can damage DNA, other factors and mechanisms might influence its potential to initiate or promote tumor development in vivo. Further research is needed to fully elucidate the relationship between the genotoxicity of 1,6-dimethylpyrene and its tumorigenic potential in different experimental models and under various conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



